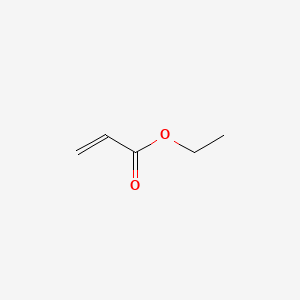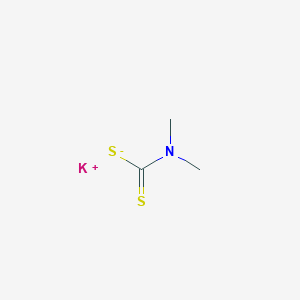
potassium;trifluoro-(4-methylphenyl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;trifluoro-(4-methylphenyl)boranuide” is a chemical entity cataloged in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of the compound “potassium;trifluoro-(4-methylphenyl)boranuide” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large-scale reactors and advanced process control systems. The industrial production methods focus on maximizing efficiency, minimizing waste, and ensuring consistent product quality. The use of automated systems and continuous monitoring of reaction parameters are common practices in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: The compound “potassium;trifluoro-(4-methylphenyl)boranuide” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the presence of specific functional groups.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired reaction outcomes.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
The compound “potassium;trifluoro-(4-methylphenyl)boranuide” has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential and pharmacological properties. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “potassium;trifluoro-(4-methylphenyl)boranuide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The molecular pathways involved in the action of this compound are complex and may include multiple steps and interactions with other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to “potassium;trifluoro-(4-methylphenyl)boranuide” include other chemical entities with related structures and properties. These compounds may share common functional groups or structural motifs, leading to similar chemical behaviors and applications.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Compared to similar compounds, “this compound” may exhibit distinct reactivity, stability, and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
potassium;trifluoro-(4-methylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3.K/c1-6-2-4-7(5-3-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWDYXJWQBTBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=C(C=C1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)
![[2-Chloro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768250.png)







![potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B7768301.png)


